

NDSB-195 interference with Bradford or other protein quantification assays

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Compound of Interest

Compound Name: NDSB-195

Cat. No.: B013560

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Technical Support Center: NDSB-195 and Protein Quantification Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with **NDSB-195** interference in common protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is **NDSB-195** and why is it used?

A1: **NDSB-195** (Dimethylethylammonium propane sulfonate) is a non-detergent sulfobetaine. It is a zwitterionic compound used in protein biochemistry to prevent protein aggregation and facilitate the renaturation of proteins.^[1] Its properties, such as high solubility in water and lack of significant absorbance in the near-UV range, make it a useful additive in protein extraction, solubilization, and crystallization.^{[1][2]}

Q2: Does **NDSB-195** interfere with protein quantification assays?

A2: Yes, **NDSB-195** can interfere with colorimetric protein assays like the Bradford and BCA assays. The extent of interference is dependent on the concentration of **NDSB-195** and the type of assay used. It is important to note that **NDSB-195** does not significantly absorb light at

280 nm, making it generally compatible with UV absorbance-based protein quantification methods.

Q3: Why does **NDSB-195** interfere with the Bradford assay?

A3: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's maximum absorbance. **NDSB-195**, being a zwitterionic compound, can interact with the dye and proteins, potentially altering the dye-protein binding equilibrium and leading to inaccurate absorbance readings.

Q4: How does **NDSB-195** affect the BCA assay?

A4: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu^{2+} to Cu^{1+} by protein in an alkaline medium, followed by the colorimetric detection of Cu^{1+} with BCA. While generally more robust against detergents than the Bradford assay, the BCA assay can still be affected by substances that interfere with the copper reduction reaction. The zwitterionic nature of **NDSB-195** may have a minor influence on this reaction, particularly at high concentrations.

Q5: What is the maximum concentration of **NDSB-195** compatible with these assays?

A5: Specific quantitative data for the maximum compatible concentration of **NDSB-195** is not readily available in published literature. However, based on general knowledge of similar compounds, interference can be expected at concentrations commonly used for protein solubilization (e.g., 0.1 M and higher). It is crucial to perform validation experiments with your specific buffer composition.

Troubleshooting Guides

Issue: Inaccurate protein concentration reading in the presence of **NDSB-195**.

This is a common issue as **NDSB-195** can interfere with colorimetric protein assays, leading to erroneous results. Follow these troubleshooting steps to mitigate the interference.

1. Sample Dilution

- Principle: Diluting the sample reduces the concentration of **NDSB-195** to a level that no longer significantly interferes with the assay.
- Pros: Simple and quick method.
- Cons: Requires the initial protein concentration to be high enough to remain detectable after dilution.

2. Inclusion of **NDSB-195** in Standards

- Principle: Preparing the protein standards (e.g., BSA) in the same buffer containing the same concentration of **NDSB-195** as the unknown samples compensates for the interference.
- Pros: Can provide accurate results without removing the **NDSB-195**.
- Cons: Requires pure **NDSB-195** and precise concentration matching.

3. Protein Precipitation

- Principle: Precipitating the protein from the sample allows for the removal of the **NDSB-195**-containing supernatant. The protein pellet is then resuspended in an assay-compatible buffer.
- Pros: Effectively removes interfering substances.
- Cons: Can lead to protein loss and potential resolubilization issues.

4. Use an Alternative Protein Assay

- Principle: Some protein assays are inherently less susceptible to interference from specific substances.
- Recommendation: If possible, use a UV absorbance method at 280 nm, as **NDSB-195** does not significantly absorb at this wavelength. Alternatively, a modified Lowry assay or a detergent-compatible commercial assay might show less interference.

Data Presentation: Illustrative Interference Data

Due to the lack of specific experimental data for **NDSB-195** in the available literature, the following tables present hypothetical data to illustrate the potential effect of increasing concentrations of **NDSB-195** on the Bradford and BCA assays. This data should be used for illustrative purposes only. Researchers must perform their own validation experiments.

Table 1: Hypothetical Interference of **NDSB-195** with the Bradford Assay

NDSB-195 Concentration (M)	Apparent BSA Concentration (µg/mL)	% Error
0 (Control)	500	0%
0.05	525	+5%
0.1	560	+12%
0.25	650	+30%
0.5	800	+60%
1.0	1100	+120%
Hypothetical data for a true BSA concentration of 500 µg/mL.		

Table 2: Hypothetical Interference of **NDSB-195** with the BCA Assay

NDSB-195 Concentration (M)	Apparent BSA Concentration (µg/mL)	% Error
0 (Control)	500	0%
0.05	505	+1%
0.1	515	+3%
0.25	540	+8%
0.5	590	+18%
1.0	680	+36%
Hypothetical data for a true BSA concentration of 500 µg/mL.		

Experimental Protocols

Protocol 1: Preparing Standards with **NDSB-195**

- Prepare a stock solution of your protein standard (e.g., 2 mg/mL BSA) in an assay-compatible buffer without **NDSB-195**.
- Prepare a stock solution of **NDSB-195** at the same concentration present in your unknown samples.
- Create a series of protein standard dilutions using the **NDSB-195** solution as the diluent. This ensures that each standard contains the same final concentration of **NDSB-195** as your samples.
- Prepare a blank solution containing only the buffer with **NDSB-195**.
- Perform the protein assay (Bradford or BCA) according to the manufacturer's instructions, using the prepared standards and blank.
- Plot the standard curve and determine the concentration of your unknown samples.

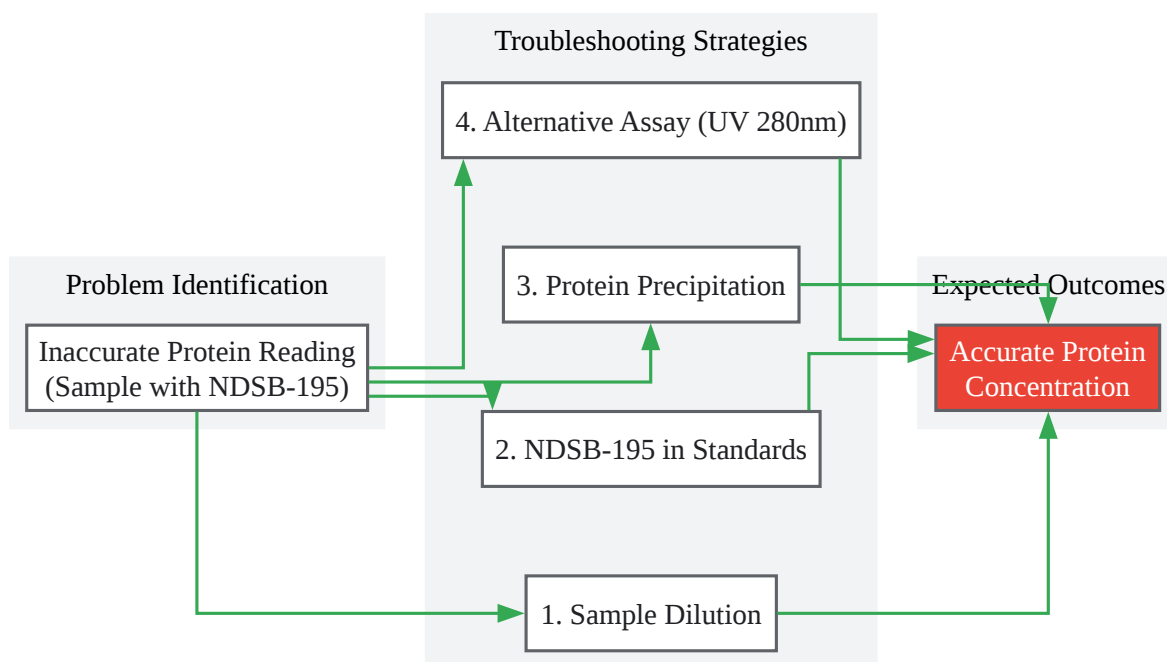
Protocol 2: Acetone Precipitation of Proteins

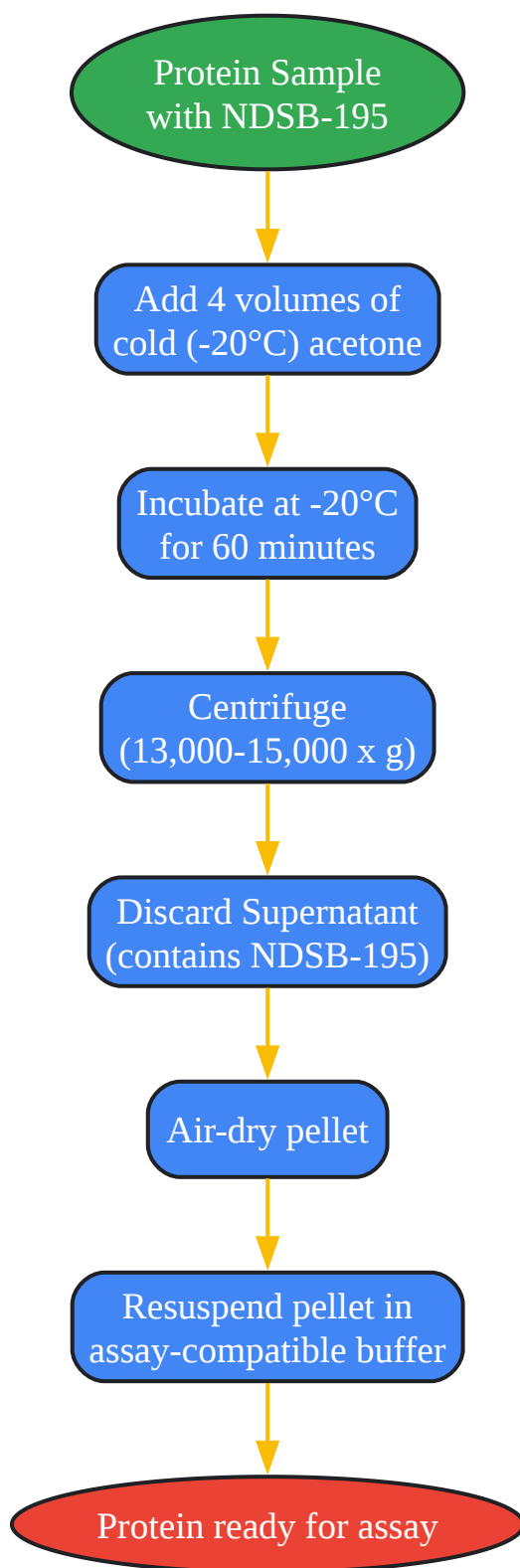
- Cool the required volume of acetone to -20°C.
- Place your protein sample in an acetone-compatible microcentrifuge tube.
- Add four times the sample volume of cold (-20°C) acetone to the tube.
- Vortex the tube briefly and incubate for 60 minutes at -20°C.
- Centrifuge for 10 minutes at 13,000-15,000 x g.
- Carefully decant the supernatant, which contains the **NDSB-195**.
- Allow the protein pellet to air-dry for approximately 30 minutes at room temperature to evaporate residual acetone.
- Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Protocol 3: Trichloroacetic Acid (TCA)/Acetone Precipitation

- To your protein sample, add ice-cold 100% trichloroacetic acid (TCA) to a final concentration of 10-20%.
- Incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
- Discard the supernatant.
- Wash the pellet by adding ice-cold acetone. This helps to remove residual TCA.
- Centrifuge again at 14,000 x g for 5 minutes at 4°C.
- Discard the acetone and allow the pellet to air-dry.
- Resuspend the pellet in an assay-compatible buffer. It may be necessary to use a buffer with a slightly alkaline pH to neutralize any residual TCA.

Visualizations





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References

- 1. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 2. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
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